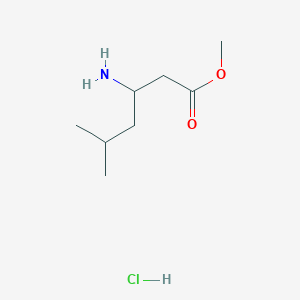amine hydrochloride CAS No. 1067237-63-1](/img/no-structure.png)
[2-(2-chlorophenyl)ethyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-chlorophenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 52516-17-3 . It has a molecular weight of 169.65 . It is a light yellow liquid .
Synthesis Analysis
The synthesis of this compound can be done in several steps . Initially, cyclohexanone is made to react with 2-chlorophenyl magnesium bromide reagent . This is followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the compound .Molecular Structure Analysis
The molecular structure of “2-(2-chlorophenyl)ethylamine hydrochloride” can be represented by the linear formula: C9H12ClN .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reaction with cyclohexanone, dehydration, oxidation, imination, and rearrangement . The specific details of these reactions are complex and involve several steps .Physical And Chemical Properties Analysis
“2-(2-chlorophenyl)ethylamine hydrochloride” is a light yellow liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility are not clearly mentioned in the available resources.Safety and Hazards
The safety data sheet for a similar compound, Bis(2-chloroethyl)amine hydrochloride, indicates that it is considered hazardous . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(2-chlorophenyl)ethyl](methyl)amine hydrochloride involves the reaction of 2-chloroacetophenone with methylamine followed by reduction with sodium borohydride.", "Starting Materials": [ "2-chloroacetophenone", "methylamine", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetophenone in ethanol.", "Step 2: Add methylamine to the solution and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt.", "Step 4: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature to reduce the intermediate to the desired product.", "Step 5: Isolate the product by filtration and wash with ethanol." ] } | |
Número CAS |
1067237-63-1 |
Fórmula molecular |
C9H13Cl2N |
Peso molecular |
206.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



